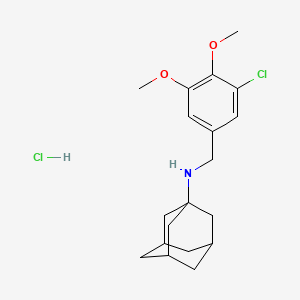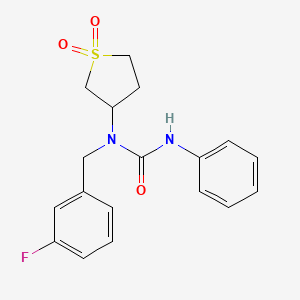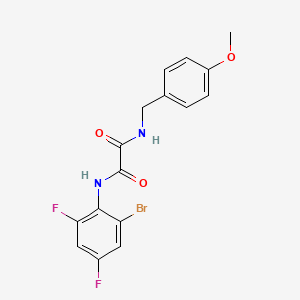
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide, also known as F 13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of F 13640 involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical dopamine pathways, which are involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, F 13640 is believed to modulate the release of dopamine in these pathways, leading to a normalization of dopamine signaling and a reduction in addictive behaviors.
Biochemical and Physiological Effects:
F 13640 has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior, as well as an improvement in cognitive function and motor activity in animal models of Parkinson's disease. F 13640 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F 13640 for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation of F 13640 is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.
Orientations Futures
There are several potential future directions for the research on F 13640. These include further studies on its potential therapeutic applications in neurological disorders, as well as investigations into its mechanism of action and the development of more potent and selective dopamine D3 receptor antagonists. Additionally, the use of F 13640 in combination with other drugs or behavioral therapies may provide a more effective treatment for addiction and other psychiatric disorders.
Applications De Recherche Scientifique
F 13640 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, F 13640 has been shown to have potent and selective binding affinity for the dopamine D3 receptor, which is believed to play a key role in the regulation of reward and motivation pathways in the brain. F 13640 has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEZXXUSPXUBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide](/img/structure/B4239203.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239207.png)





![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)




![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)